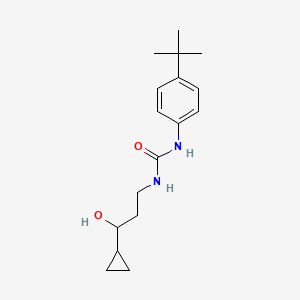

1-(4-(Tert-butyl)phenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Tert-butyl)phenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential to selectively target and inhibit certain signaling pathways involved in cancer cell growth and survival.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antiarrhythmic and Hypotensive Properties : Urea derivatives, including those with tert-butyl and cyclopropyl groups, have been synthesized and evaluated for their biological activities. For instance, certain 1,3-disubstituted ureas have demonstrated significant hypotensive action and antiarrhythmic activity comparable to reference drugs like Propranolol (Chalina, Chakarova, & Staneva, 1998).

Antineoplastic Agents : Aryl-3-(2-chloroethyl) ureas have shown promising cytotoxic and antineoplastic activities. Studies have focused on their disposition, metabolism, and the identification of active metabolites in models, providing valuable insights into their potential therapeutic applications (Maurizis et al., 1998).

Inhibition of Translation Initiation as Potential Anti-cancer Agents : Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. This indicates their potential as leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

Environmental Impact and Photodegradation

- Photodegradation Studies : Urea derivatives also have applications in environmental studies, such as investigations into the photodegradation of insecticides like diafenthiuron. Understanding the degradation pathways of these compounds can inform environmental risk assessments and the development of more sustainable chemical products (Keum et al., 2002).

Advanced Materials

- Self-assembly of Molecular Devices : Urea-linked cyclodextrin complexes have been studied for their ability to undergo photoisomerization, a process that can be utilized in the self-assembly of molecular devices. This research opens avenues for the development of novel materials with specific optical properties (Lock et al., 2004).

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)13-6-8-14(9-7-13)19-16(21)18-11-10-15(20)12-4-5-12/h6-9,12,15,20H,4-5,10-11H2,1-3H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJFQLAVYZNQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)

![1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2810545.png)

![Methyl 2-(2,4-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2810546.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2810547.png)

![2-methyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2810553.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2810561.png)